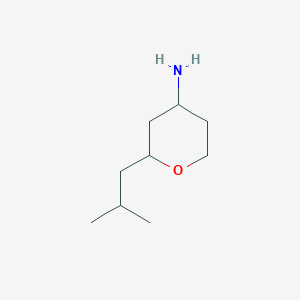

2-(2-Methylpropyl)oxan-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropyl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-7(2)5-9-6-8(10)3-4-11-9/h7-9H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVRJOCKISGMLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC(CCO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341729-33-6 | |

| Record name | 2-(2-methylpropyl)oxan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Oxane and Tetrahydropyran Chemistry

The foundational core of 2-(2-Methylpropyl)oxan-4-amine is the oxane ring, a six-membered saturated heterocycle containing one oxygen atom. More commonly known in scientific literature as tetrahydropyran (B127337) (THP), this structural motif is of immense importance in organic chemistry. The tetrahydropyran ring is a prevalent scaffold found in a multitude of natural products, many of which exhibit significant biological activity. thegoodscentscompany.comsmolecule.com Its presence is crucial for the structural rigidity and molecular conformation of these natural compounds. smolecule.com

The synthesis of tetrahydropyran rings is a well-established area of organic chemistry, with numerous strategies developed for their construction. thegoodscentscompany.com These methods are critical for the total synthesis of complex natural products. Common synthetic routes to the THP ring include, but are not limited to:

Hetero-Diels–Alder reactions thegoodscentscompany.comsmolecule.com

Prins cyclizations thegoodscentscompany.comchembk.com24d.info

Ring-closing metathesis thegoodscentscompany.com

Oxa-Michael reactions thegoodscentscompany.com

Reductions of cyclic hemi-ketals thegoodscentscompany.com

Cyclizations onto epoxides thegoodscentscompany.com

These varied synthetic approaches allow chemists to create a wide range of substituted tetrahydropyrans with a high degree of stereochemical control, which is often essential for their biological function. ncert.nic.in

Significance of Substituted Oxan 4 Amine Scaffolds in Organic Synthesis

The introduction of an amine group at the 4-position of the oxane ring, creating the oxan-4-amine scaffold, significantly enhances the molecular diversity and utility of this heterocycle. Amines are fundamental functional groups in organic and medicinal chemistry due to their basicity and nucleophilicity, which allow for a wide array of chemical transformations. ncert.nic.inlumenlearning.com The oxan-4-amine scaffold, therefore, serves as a versatile three-dimensional building block in the synthesis of more complex molecules. chemdiv.com

Substituted oxan-4-amines are of particular interest in drug discovery. The tetrahydropyran (B127337) ring is one of the most frequently reported three-dimensional ring systems in marketed drugs. chemdiv.com Its incorporation can influence a molecule's pharmacokinetic properties, such as solubility and membrane permeability. The amine functionality provides a key site for interaction with biological targets like enzymes and receptors, and a point for further chemical modification to optimize a drug candidate's profile. lumenlearning.comnih.gov For instance, related oxan-amine structures have been investigated for their potential as kinase inhibitors and in the development of treatments for neurological disorders. nih.gov

Computational and Theoretical Chemistry Studies of 2 2 Methylpropyl Oxan 4 Amine

Conformational Analysis of the Substituted Oxane Ring System

The two primary positions for substituents on a chair ring are axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). Generally, bulky substituents preferentially occupy the equatorial position to avoid steric clashes with other atoms, particularly the unfavorable 1,3-diaxial interactions.

For 2-(2-Methylpropyl)oxan-4-amine, both the isobutyl group at position 2 and the amine group at position 4 can exist in either an axial or equatorial orientation. This gives rise to four possible chair conformers: diequatorial, diaxial, and two axial-equatorial isomers. Computational energy calculations are used to determine the relative stability of these conformers. The diequatorial conformer is overwhelmingly predicted to be the most stable, lowest-energy state due to the minimization of steric hindrance. The large isobutyl group, in particular, would induce significant steric strain in an axial position.

Table 1: Calculated Relative Energies of this compound Conformers This table presents illustrative data based on established principles of conformational analysis. Actual values would require specific quantum chemical calculations.

| Conformer (Substituent Positions) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) | Stability |

| (2e, 4e) - Diequatorial | 0.00 | >99% | Most Stable |

| (2e, 4a) - Axial-Equatorial | ~2.1 | <1% | Less Stable |

| (2a, 4e) - Axial-Equatorial | ~4.5 | <<<1% | Unstable |

| (2a, 4a) - Diaxial | >6.5 | Negligible | Highly Unstable |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.gov These calculations provide a detailed picture of electron distribution and orbital energies, which are fundamental to understanding a molecule's reactivity.

Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, owing to its lone pair of electrons. This suggests that the amine group is the primary site for electrophilic attack. The Molecular Electrostatic Potential (MEP) map, another output of these calculations, visually represents the charge distribution. It would show regions of negative potential (electron-rich) around the nitrogen and oxygen atoms, identifying them as likely sites for hydrogen bonding and interaction with electrophiles.

Table 2: Predicted Electronic Properties of this compound via DFT Calculations This table presents representative data typical for similar heterocyclic amines. Calculations were hypothetically performed at the B3LYP/6-31G level of theory.*

| Property | Predicted Value | Interpretation |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability (nucleophilicity), localized on the amine group. |

| LUMO Energy | +1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 7.7 eV | Suggests high kinetic stability and low reactivity. |

| Dipole Moment | 1.8 D | Indicates a moderately polar molecule. |

Molecular Modeling of Intermolecular Interactions

Understanding how a molecule interacts with larger biological macromolecules like proteins or nucleic acids is a cornerstone of drug discovery and molecular biology. Molecular modeling techniques, including docking and molecular dynamics, are used to predict and analyze these interactions at an atomic level.

Molecular docking is a computational method used to predict the preferred binding orientation of one molecule (a ligand) to a second (a receptor, typically a protein). nih.gov This technique evaluates the "fit" of the ligand within the receptor's binding site and estimates the strength of the interaction, often expressed as a binding energy or docking score. dergipark.org.tr

In the absence of a known biological target for this compound, a hypothetical docking study can be conceptualized against a representative protein target, such as a monoamine receptor or enzyme, where amine-containing ligands are known to bind. The protonated amine group (ammonium) would be expected to form strong, directional interactions, such as hydrogen bonds or a salt bridge with acidic residues (e.g., aspartate or glutamate) in the binding pocket. The bulky, nonpolar isobutyl group and the oxane ring would likely engage in hydrophobic (van der Waals) interactions with nonpolar amino acid residues like leucine, valine, or phenylalanine.

Table 3: Hypothetical Molecular Docking Results against Dopamine D2 Receptor (PDB: 6CM4) This table illustrates potential docking outcomes. The results are for conceptual purposes only.

| Parameter | Value | Details |

| Binding Affinity (kcal/mol) | -7.5 | A favorable binding energy suggesting stable interaction. |

| Key Hydrogen Bond Interactions | Asp114 | The protonated amine group of the ligand acts as a hydrogen bond donor to the carboxylate side chain of Aspartic Acid 114. |

| Key Hydrophobic Interactions | Val118, Phe198, Trp386 | The isobutyl group and parts of the oxane ring are situated in a hydrophobic pocket, interacting with the side chains of Valine, Phenylalanine, and Tryptophan. |

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov Starting from the best-docked pose, an MD simulation calculates the motion of every atom in the system (ligand, protein, and surrounding solvent) over a period of nanoseconds to microseconds.

These simulations are crucial for assessing the stability of the predicted binding mode. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand from its initial position are monitored. A low and stable RMSD value over the simulation time suggests that the ligand remains securely bound in its predicted pose. MD also allows for the detailed analysis of specific interactions, like the occupancy of hydrogen bonds, providing a more refined understanding of the binding mechanism and the thermodynamic contributions to binding affinity. arxiv.org

Table 4: Summary of Hypothetical 100 ns Molecular Dynamics Simulation Results This table presents plausible data from an MD simulation to illustrate the analysis of binding stability.

| Analysis Metric | Result | Interpretation |

| Ligand RMSD (Å) | 1.2 ± 0.3 | The low and stable RMSD indicates the ligand does not diffuse away from the binding site and maintains a consistent binding pose. |

| Protein Backbone RMSD (Å) | 1.8 ± 0.4 | Suggests the overall protein structure remains stable upon ligand binding. |

| H-Bond Occupancy (Ligand-Asp114) | 85% | The high occupancy of this key hydrogen bond confirms its importance in anchoring the ligand in the active site. |

Chemical Reactivity and Derivatization Strategies of 2 2 Methylpropyl Oxan 4 Amine

Reactions at the Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine in 2-(2-methylpropyl)oxan-4-amine makes it a potent nucleophile, readily participating in a variety of bond-forming reactions. These reactions are fundamental to the derivatization of this compound for various applications, including in medicinal chemistry and materials science.

Amide and Sulfonamide Formation

The formation of amide and sulfonamide linkages are among the most common and well-understood derivatizations of primary amines. These reactions are crucial for introducing a wide range of substituents that can modulate the physicochemical properties of the parent molecule.

Amide bond formation is typically achieved by reacting the amine with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride. The direct condensation of a carboxylic acid with an amine is often facilitated by a coupling agent to overcome the acid-base reaction that forms a non-reactive carboxylate-ammonium salt.

Sulfonamides are synthesized by the reaction of the amine with a sulfonyl chloride in the presence of a base. This reaction is generally robust and provides stable sulfonamide products. The sulfonamide group is a key functional group in many pharmaceutical compounds. frontiersrj.com

Table 1: Representative Reagents for Amide and Sulfonamide Formation

| Reaction Type | Reagent Class | Specific Example | Product Functional Group |

| Amide Formation | Acyl Halide | Acetyl chloride | N-acetyl amine |

| Acid Anhydride | Acetic anhydride | N-acetyl amine | |

| Carboxylic Acid | Benzoic acid (with coupling agent) | N-benzoyl amine | |

| Sulfonamide Formation | Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-tosyl sulfonamide |

Alkylation and Acylation of the Amine Nitrogen

The amine nitrogen of this compound can be readily alkylated or acylated to yield secondary or tertiary amines and amides, respectively. These reactions are fundamental for introducing alkyl or acyl groups that can significantly alter the steric and electronic properties of the molecule.

N-Alkylation can be achieved using various alkylating agents, such as alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination is often preferred as it can provide more control over the degree of alkylation.

N-Acylation, as discussed in the context of amide formation, involves the reaction with acylating agents like acyl chlorides or anhydrides to introduce an acyl group.

Table 2: Common Reagents for N-Alkylation and N-Acylation

| Reaction Type | Reagent Class | Specific Example | Product Type |

| N-Alkylation | Alkyl Halide | Methyl iodide | Secondary or Tertiary Amine |

| Aldehyde/Ketone | Acetone (with reducing agent) | Secondary Amine | |

| N-Acylation | Acyl Halide | Benzoyl chloride | Amide |

| Acid Anhydride | Propionic anhydride | Amide |

Condensation Reactions

The primary amine of this compound can undergo condensation reactions with various carbonyl compounds to form imines (Schiff bases). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. Imines are versatile intermediates that can be further reduced to secondary amines or used in other synthetic transformations.

Reactions Involving the Oxane Ring and its Substituents

The oxane ring in this compound is a saturated heterocyclic system and is generally less reactive than the amine functional group. However, the presence of substituents allows for potential modifications under specific conditions.

Electrophilic and Nucleophilic Aromatic Substitution on Substituted Oxane Analogs

Direct electrophilic or nucleophilic substitution on the saturated oxane ring is not feasible. However, if the oxane ring were part of a larger system containing an aromatic ring (a substituted oxane analog), then the typical reactions of aromatic compounds would apply.

Electrophilic Aromatic Substitution: If an aromatic ring were attached to the oxane moiety, its reactivity towards electrophiles would be influenced by the electronic nature of the oxane substituent. Generally, alkyl and ether-like groups are activating and ortho-, para-directing. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.combyjus.com

Nucleophilic Aromatic Substitution: Conversely, for a nucleophilic aromatic substitution to occur on an attached aromatic ring, the ring would need to be activated by strongly electron-withdrawing groups. wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.orglibretexts.org The oxane substituent itself is not electron-withdrawing and would not facilitate such a reaction.

Modifications to the 2-Methylpropyl Side Chain

The 2-methylpropyl (isobutyl) side chain is an alkyl group and, like the oxane ring, is relatively inert. Modifications would typically require harsh reaction conditions, such as free-radical halogenation, which often lack selectivity. However, if a functional group were present on the side chain, a broader range of chemical transformations would be possible. For instance, oxidation of a benzylic carbon on an analogous aromatic-substituted compound is a common reaction. libretexts.orglibretexts.org

Regioselective Functionalization of the Tetrahydropyran (B127337) Moiety

The chemical reactivity of the tetrahydropyran (THP) ring in this compound is primarily dictated by the activating effect of the ether oxygen and the directing influence of the substituents. The ether oxygen atom increases the electron density at the adjacent C2 and C6 positions, making them susceptible to electrophilic attack and facilitating deprotonation with strong bases. The 2-(2-methylpropyl) group, being an electron-donating alkyl group, further influences the regioselectivity of these reactions.

One of the key strategies for the functionalization of substituted THPs is through α-lithiation. For instance, the deprotonation of 2-phenyltetrahydropyran has been shown to occur selectively at the C2 position, adjacent to both the oxygen atom and the phenyl group, upon treatment with a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). This approach generates a stabilized carbanion that can then react with a variety of electrophiles, allowing for the introduction of new functional groups at this position. It is reasonable to extrapolate that this compound could undergo a similar regioselective lithiation at the C2 position, providing a pathway to 2,2-disubstituted THP derivatives.

Electrophilic substitution reactions on the THP ring are less common but can be envisaged under specific conditions. The ether oxygen can be protonated or coordinated to a Lewis acid, activating the ring towards nucleophilic attack. However, direct electrophilic attack on the carbon framework of the saturated THP ring is challenging. Any such functionalization would likely require harsh conditions and might lead to a mixture of products due to the relatively similar reactivity of the methylene (B1212753) groups. The presence of the 2-(2-methylpropyl) group might offer some steric hindrance, potentially directing incoming electrophiles to the less hindered positions of the ring.

Table 1: Potential Regioselective Functionalization Reactions of the Tetrahydropyran Moiety

| Reaction Type | Reagents and Conditions | Expected Regioselectivity | Product Type |

| α-Lithiation | s-BuLi, TMEDA, -78 °C | C2 position | 2-Functionalized THP |

| Electrophilic Halogenation | Br | Mixture of products, potential for some selectivity based on steric hindrance | Halogenated THP |

| Ring-Opening Reactions | Strong acids (e.g., HBr, HI) | Cleavage of C-O bonds | Dihalogenated or hydroxy-halogenated alkanes |

Synthesis of Advanced this compound Derivatives and Analogues

The versatile structure of this compound, featuring a reactive primary amine and a modifiable tetrahydropyran backbone, makes it an attractive scaffold for the synthesis of more complex molecules, including polycyclic and fused ring systems, as well as heterocyclic conjugates.

Incorporation into Polycyclic and Fused Ring Systems

The construction of polycyclic and fused ring systems from this compound can be achieved through various synthetic strategies that utilize both the amine functionality and the tetrahydropyran ring.

One prominent method for the synthesis of fused heterocyclic systems is the Pictet-Spengler reaction . wikipedia.orgnih.govorganicreactions.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. To apply this to this compound, the amine would first need to be derivatized to introduce a β-aryl group. For example, reductive amination of a phenylacetaldehyde (B1677652) derivative with this compound would yield the necessary precursor. Subsequent treatment with an aldehyde or ketone in the presence of an acid catalyst would be expected to induce cyclization, leading to a novel fused polycyclic system incorporating the tetrahydropyran ring. The regioselectivity of the cyclization would be directed by the nature and position of substituents on the aromatic ring.

Cycloaddition reactions offer another powerful approach to building fused ring systems. acs.orgrsc.orgacs.orgthieme-connect.com While the saturated tetrahydropyran ring itself is not a typical diene or dienophile, it can be modified to participate in such reactions. For instance, selective oxidation of the THP ring could introduce unsaturation, creating a reactive dienophile. Alternatively, the amine functionality could be used as a handle to attach a diene or dienophile moiety, which could then undergo an intramolecular cycloaddition reaction to form a fused bicyclic or polycyclic system.

Intramolecular Heck reactions have also been employed for the synthesis of fused pyran rings. espublisher.com This strategy would involve the introduction of a vinyl or aryl halide at a suitable position on a side chain attached to the nitrogen atom of this compound. Palladium-catalyzed intramolecular cyclization would then lead to the formation of a new ring fused to the tetrahydropyran core.

Preparation of Heterocyclic Conjugates

The primary amine group of this compound is a key functional handle for the preparation of a wide array of heterocyclic conjugates. These reactions typically involve the formation of a new covalent bond between the nitrogen atom of the amine and a carbon atom of a heterocyclic ring.

A common and straightforward method for creating such conjugates is through amide bond formation . luxembourg-bio.comasiaresearchnews.comnih.govnih.govresearchgate.net This involves the coupling of this compound with a heterocyclic carboxylic acid. A variety of coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) and hydroxybenzotriazole (B1436442) (HOBt), can be employed to facilitate this reaction. This approach allows for the direct linkage of the tetrahydropyran scaffold to a wide range of heterocyclic systems, including pyridines, pyrimidines, indoles, and quinolines, provided the corresponding carboxylic acid is available.

Reductive amination is another highly effective method for the synthesis of heterocyclic conjugates. wikipedia.orgmasterorganicchemistry.comharvard.edunih.govics-ir.org This reaction involves the condensation of this compound with a heterocyclic aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN). This one-pot procedure is highly efficient and tolerates a wide range of functional groups, making it a versatile tool for conjugating various heterocyclic moieties to the this compound core.

Table 2: Examples of Heterocyclic Conjugation Reactions

| Heterocyclic Precursor | Reaction Type | Reagents and Conditions | Conjugate Product |

| Nicotinic acid | Amide Coupling | EDC, HOBt, DMAP, DMF | N-(2-(2-Methylpropyl)oxan-4-yl)nicotinamide |

| Indole-3-carboxaldehyde | Reductive Amination | NaBH(OAc) | (1H-Indol-3-yl)-N-(2-(2-methylpropyl)oxan-4-yl)methanamine |

| 2-Pyridinecarboxaldehyde | Reductive Amination | NaBH | N-(2-(2-Methylpropyl)oxan-4-yl)-1-(pyridin-2-yl)methanamine |

| Quinoxaline-2-carboxylic acid | Amide Coupling | HATU, DIPEA, DMF | N-(2-(2-Methylpropyl)oxan-4-yl)quinoxaline-2-carboxamide |

These derivatization strategies highlight the potential of this compound as a versatile building block in medicinal chemistry and materials science for the creation of novel and complex molecular architectures with potentially interesting biological or physical properties.

Structure Activity Relationship Sar Investigations for 2 2 Methylpropyl Oxan 4 Amine and Its Derivatives

Impact of Alkyl Chain Modifications on Molecular Recognition

There is no specific research data available in the public scientific literature that details the impact of modifying the 2-(2-methylpropyl) alkyl chain on the molecular recognition properties of 2-(2-Methylpropyl)oxan-4-amine or its derivatives. Structure-activity relationship studies investigating how alterations in the length, branching, or substitution of this isobutyl group affect interactions with biological targets have not been published. Consequently, no data tables can be generated to illustrate these relationships.

Role of the Oxane Ring Conformation in Interactions

Scientific investigations into the role of the oxane ring conformation of this compound in its molecular interactions are not available in the current body of scientific literature. Research typically explores how the chair, boat, or twist-boat conformations of such saturated heterocyclic systems influence binding to specific targets. However, for this particular compound, studies detailing the conformational preferences and their impact on its research activities have not been documented. Therefore, it is not possible to provide detailed research findings or data tables on this topic.

Stereochemical Determinants of Research Activities

There is a lack of published research on the stereochemical determinants of the research activities for this compound. The molecule possesses stereocenters at the C2 and C4 positions of the oxane ring, which would result in different stereoisomers (e.g., cis/trans isomers and enantiomers). Typically, such isomers exhibit distinct biological activities. However, no studies have been found that isolate, characterize, and evaluate the individual stereoisomers of this compound to determine their specific contributions to any observed activity. As a result, a detailed analysis and corresponding data tables on the stereochemical requirements for its activity cannot be provided.

Advanced Applications of 2 2 Methylpropyl Oxan 4 Amine in Chemical Research

Utilization as a Versatile Building Block in Complex Organic Synthesis

In the field of complex organic synthesis, molecules that offer unique structural motifs and reactive functional groups are highly valued as versatile building blocks. These foundational units are incorporated into larger, more complex molecules, often serving as key components that define the ultimate stereochemistry and biological activity of the target compound. The substituted tetrahydropyran (B127337) ring system, in general, is considered a valuable scaffold due to its conformational properties and the potential for stereochemical diversity.

However, a thorough review of scientific literature reveals a lack of specific studies detailing the use of 2-(2-Methylpropyl)oxan-4-amine as a building block in complex organic synthesis.

Precursor for Pharmacologically Relevant Scaffolds

The tetrahydropyran ring is a common feature in many biologically active compounds and approved drugs, where it can influence properties such as solubility, metabolic stability, and receptor binding. Aminated derivatives, in particular, can serve as crucial precursors for introducing nitrogen-containing functionalities, which are pivotal for the pharmacological activity of many therapeutic agents.

Despite the potential utility of the aminotetrahydropyran structure, there is no specific research available that documents the use of This compound as a direct precursor for the synthesis of known pharmacologically relevant scaffolds.

Synthetic Intermediates for Novel Chemical Entities

Synthetic intermediates are compounds that are themselves not the final product but are crucial stepping stones in a synthetic sequence. The unique substitution pattern of This compound , featuring an isobutyl group at the 2-position and an amine at the 4-position, could theoretically offer pathways to novel chemical entities with distinct three-dimensional shapes.

At present, no published research explicitly describes the application of This compound as a synthetic intermediate in the development of new chemical entities.

Probes for Investigating Biological Pathways and Molecular Targets

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, to elucidate their function in biological pathways. The design of such probes often requires a scaffold that allows for the systematic modification and introduction of reporter groups. The aminotetrahydropyran framework could potentially serve as such a scaffold.

There is currently no scientific literature that reports the development or use of This compound as a chemical probe for the investigation of biological pathways or molecular targets.

Development of Specialty Chemicals and Materials in Research Contexts

Specialty chemicals and materials are developed for specific, high-value applications in various research and industrial settings. The physicochemical properties of substituted tetrahydropyrans can be tailored for applications such as chiral selectors, components of liquid crystals, or monomers for specialty polymers.

A review of the available literature indicates that there are no studies focused on the development of specialty chemicals or materials derived from This compound .

Future Research Directions for 2 2 Methylpropyl Oxan 4 Amine

Exploration of Undiscovered Reactivity and Transformation Pathways

The bifunctional nature of 2-(2-Methylpropyl)oxan-4-amine, containing both a secondary amine and an ether linkage within a cyclic framework, presents a rich landscape for chemical exploration. Future research should systematically investigate its reactivity to unlock novel transformation pathways and generate diverse molecular architectures.

The secondary amine serves as a primary handle for functionalization. A variety of well-established amine chemistries could be explored to introduce new functionalities. These reactions, while standard, could lead to novel derivatives with unique properties due to the specific steric and electronic environment of the oxane ring.

Beyond simple functionalization, opportunities exist for more complex, scaffold-altering transformations. Ring-opening reactions of the oxane moiety, potentially triggered by the neighboring amine group, could lead to novel acyclic amino alcohol derivatives. researchgate.net Conversely, intramolecular reactions could be designed to forge new rings, leading to bicyclic structures. Deconstructive functionalization strategies, which involve the cleavage of C-C or C-N bonds within the ring, could also be a powerful tool for skeletal remodeling and diversification. nih.gov

Table 1: Potential Reaction Pathways for this compound

| Reaction Class | Specific Transformation | Potential Reagents and Conditions | Expected Outcome |

|---|---|---|---|

| N-Functionalization | N-Alkylation / N-Arylation | Alkyl halides, Aryl halides (e.g., Buchwald-Hartwig coupling) | Tertiary amine derivatives with diverse substituents. |

| N-Functionalization | Acylation / Sulfonylation | Acyl chlorides, Sulfonyl chlorides | Amide and sulfonamide derivatives for property modulation. |

| N-Functionalization | Reductive Amination | Aldehydes/Ketones, Reducing agents (e.g., NaBH(OAc)₃) | Introduction of complex alkyl groups on the nitrogen. |

| Ring Transformation | Ring-Opening | Lewis acids, Strong nucleophiles | Generation of functionalized acyclic amino alcohols. |

| C-H Functionalization | α-C–H Functionalization | Photoredox catalysis, Enzymatic methods acs.org | Direct installation of functional groups on the carbon adjacent to the nitrogen. acs.org |

Integration with Advanced Flow Chemistry and Automation in Synthesis

To fully realize the potential of the this compound scaffold, efficient and modular synthetic strategies are required. Advanced flow chemistry and automated synthesis platforms offer significant advantages over traditional batch methods for the preparation and derivatization of such compounds. researchgate.netnih.gov

Continuous flow processes can enhance reaction efficiency, improve safety (especially when handling hazardous reagents or intermediates), and allow for precise control over reaction parameters. nih.govmtak.hu For a multi-step synthesis of derivatives, a "telescoped" flow system could be developed where intermediates are generated and consumed in a continuous stream without isolation, significantly reducing manual handling and purification time. uc.pt

Integrating these flow setups with automated synthesis platforms would enable the rapid generation of libraries of analogs. cognit.ca An automated system could perform sequential reactions on the core scaffold, varying reagents to explore different substitution patterns. nih.govoxfordglobal.com This high-throughput approach is invaluable for systematically exploring the structure-activity relationships of derivatives, for instance, in a drug discovery campaign. researchgate.net

Table 2: Advantages of Flow Chemistry and Automation for Synthesizing this compound Derivatives

| Technology | Advantage | Application to Scaffold |

|---|---|---|

| Flow Chemistry | Enhanced Safety and Control | Enables the use of highly reactive intermediates or exothermic reactions for novel functionalizations. springerprofessional.de |

| Flow Chemistry | Process Intensification | Reduces reaction times from hours to minutes, accelerating the synthesis of individual compounds. |

| Flow Chemistry | Scalability | Facilitates straightforward scaling of the synthesis from milligram to gram quantities for further studies. |

| Automation | High-Throughput Synthesis | Allows for the parallel synthesis of a large library of derivatives for screening purposes. nih.gov |

| Automation | Reproducibility | Minimizes human error, ensuring high fidelity in the synthesis of compound libraries. |

| Integrated Systems | Rapid Design-Make-Test Cycles | Coupling automated synthesis with in-line analysis and purification accelerates the optimization of molecular properties. nih.gov |

Application in Fragment-Based Drug Discovery and Ligand Design Methodologies

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. acs.org This approach utilizes small, low-complexity molecules ("fragments") that bind weakly to a biological target, and then grows or links them to develop more potent molecules. nih.gov The this compound scaffold possesses several characteristics that make it an attractive candidate for inclusion in a fragment library.

Its three-dimensional, sp³-rich character is a desirable feature, as such molecules can explore chemical space more effectively than the flat, aromatic compounds that dominate many screening collections. nih.gov The oxane ring provides a rigid framework that presents the isobutyl and amine groups in well-defined spatial orientations. These functional groups can act as "growth vectors," providing synthetically accessible points for elaboration into larger, more complex molecules that can make additional interactions with a protein target. rsc.org

In ligand design, this scaffold could serve as a novel pharmacophore—an abstract representation of the molecular features necessary for biological activity. patsnap.comnih.govresearchgate.net By identifying the key interactions made by the amine (as a hydrogen bond donor/acceptor) and the lipophilic isobutyl group, computational chemists can design new molecules that retain these features on different core structures, a process known as "scaffold hopping". nih.gov The conformational rigidity of the oxane ring would be advantageous in this context, as it reduces the entropic penalty upon binding to a target.

Table 3: Properties of this compound Relevant to FBDD

| Property | Significance in FBDD | Specific Feature of the Scaffold |

|---|---|---|

| Molecular Weight | Low molecular weight allows for significant growth potential into lead-like molecules. | Estimated MW is well within the typical fragment range (<300 Da). |

| sp³ Character | High fraction of sp³-hybridized carbons provides 3D complexity, improving binding profiles. nih.gov | The saturated oxane ring and isobutyl group contribute to a high sp³ fraction. |

| Solubility | Adequate aqueous solubility is required for biophysical screening methods. | The amine and ether functionalities are expected to confer sufficient aqueous solubility. |

| Synthetic Tractability | Readily available synthetic handles are crucial for fragment elaboration. nih.gov | The secondary amine provides a clear and versatile point for chemical modification. |

| Vectorial Display | Well-defined exit vectors guide the rational design of more potent compounds. rsc.org | The axial/equatorial positions on the oxane ring offer distinct vectors for substitution. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Methylpropyl)oxan-4-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : A primary synthesis route involves alkylation of a halogenated oxane intermediate (e.g., 2-(2-methylpropyl)oxan-4-yl chloride) with ammonia or protected amines under basic conditions. Optimization parameters include temperature (e.g., 0–60°C), solvent polarity (THF or DMF), and stoichiometric ratios of reactants. Evidence from analogous compounds suggests that phase-transfer catalysts may improve reaction efficiency . For hydrochloride salt formation, HCl gas or aqueous HCl can be introduced post-synthesis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 to confirm amine (-NH2) and oxane ring protons (δ 3.2–4.0 ppm for axial/equatorial H) .

- Mass Spectrometry (MS) : Compare experimental [M+H]+ (m/z 158.2) with theoretical values. Collision cross-section (CCS) data (e.g., 140.2 Ų for [M+H]+) aids in distinguishing structural isomers .

- HPLC : Use C18 columns with UV detection (λ = 210–230 nm) and mobile phases like acetonitrile/water (0.1% TFA) to assess purity (>98%) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods and PPE (gloves, goggles) to avoid exposure .

- Spill Management : Neutralize spills with 5% acetic acid, followed by adsorption with inert materials (e.g., vermiculite) .

- Storage : Keep under nitrogen at 2–8°C in amber vials to prevent amine oxidation .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrostatic Potential Maps : Identify nucleophilic (amine) and lipophilic (isobutyl) regions for target binding .

- Transition States : Simulate reactions (e.g., Schiff base formation) to predict activation barriers and regioselectivity .

- Docking Studies : Use AutoDock Vina to screen interactions with enzymes (e.g., monoamine oxidases) and validate with experimental IC50 data .

Q. What strategies resolve contradictions in biological activity data observed across different cell lines for this compound derivatives?

- Methodological Answer :

- Dose-Response Analysis : Perform EC50/IC50 assays in triplicate using MTT or CellTiter-Glo across multiple cell lines (e.g., HeLa, HEK293) to identify cell-specific toxicity thresholds .

- Metabolite Profiling : Use LC-MS to detect oxidative metabolites (e.g., N-oxide derivatives) that may explain variability in activity .

- Pathway Enrichment : Apply RNA-seq or phosphoproteomics to map divergent signaling pathways (e.g., MAPK vs. PI3K) .

Q. In designing enantioselective synthesis of this compound, what chiral catalysts or conditions have shown promise?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)-BINOL-derived phosphoric acids to induce asymmetry during reductive amination (e.g., 85% ee reported for similar oxane amines) .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze racemic esters, yielding enantiopure amine intermediates .

- Dynamic Kinetic Resolution : Combine Pd/C hydrogenation with chiral ligands (e.g., Josiphos) to achieve >90% ee in one-pot reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.